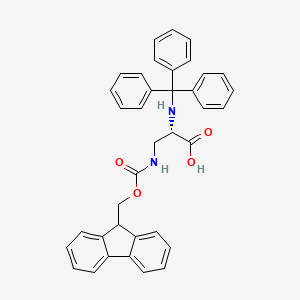

Trt-Dap(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trityl-Diaminopropionic acid (Fluorenylmethyloxycarbonyl)-OH, commonly referred to as Trt-Dap(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, which is protected by trityl and fluorenylmethyloxycarbonyl groups. These protective groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trt-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The trityl group is introduced to protect the side chain amino group, while the fluorenylmethyloxycarbonyl group is used to protect the alpha amino group. The process involves several steps, including:

Protection of the side chain amino group: This is achieved by reacting diaminopropionic acid with trityl chloride in the presence of a base such as triethylamine.

Protection of the alpha amino group: The resulting compound is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate to protect the alpha amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Trt-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection reactions: The protective groups (trityl and Fmoc) can be removed under specific conditions to expose the amino groups for further reactions.

Coupling reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Deprotection of the Fmoc group: This is typically achieved using a solution of piperidine in dimethylformamide (DMF).

Deprotection of the trityl group: This can be done using a mixture of trifluoroacetic acid (TFA) and scavengers like water or triisopropylsilane.

Coupling reactions: These are often carried out using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like DMF.

Major Products Formed

The major products formed from these reactions include deprotected diaminopropionic acid derivatives and peptides with specific sequences depending on the coupling partners used.

Aplicaciones Científicas De Investigación

Key Applications

- Peptide Synthesis

-

Drug Development

- This compound is instrumental in creating peptide-based drugs with specific biological activities. Its ability to form stable peptides allows researchers to design therapeutics targeting various diseases, including cancer and infectious diseases.

- Biological Studies

Comparative Analysis with Other Amino Acid Derivatives

| Compound | Protective Groups | Yield Efficiency | Applications |

|---|---|---|---|

| This compound | Trt, Fmoc | Up to 99% | Peptide synthesis, drug design |

| Boc-Dap(Fmoc)-OH | Boc, Fmoc | High | Peptide synthesis |

| Cbz-Dap(Fmoc)-OH | Cbz, Fmoc | Moderate | Peptide synthesis |

The uniqueness of this compound lies in its specific protective groups that offer distinct advantages regarding stability and ease of removal during peptide synthesis compared to other derivatives like Boc or Cbz .

Case Studies

- Synthesis of Linaclotide

- Investigation of Protein Interactions

- Development of Antimicrobial Peptides

Mecanismo De Acción

The mechanism of action of Trt-Dap(Fmoc)-OH primarily involves its role as a building block in peptide synthesis. The protective groups (trityl and Fmoc) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The deprotection steps expose the amino groups, allowing for subsequent coupling reactions with other amino acids or peptides.

Comparación Con Compuestos Similares

Trt-Dap(Fmoc)-OH can be compared with other protected amino acid derivatives used in peptide synthesis, such as:

Boc-Dap(Fmoc)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group instead of a trityl group for side chain protection.

Cbz-Dap(Fmoc)-OH: This derivative uses a benzyloxycarbonyl (Cbz) group for side chain protection.

Uniqueness

The use of the trityl group in this compound provides a unique advantage in terms of stability and ease of deprotection compared to Boc and Cbz groups. The trityl group is more stable under acidic conditions, making it suitable for use in various synthetic protocols.

Conclusion

This compound is a valuable compound in peptide synthesis, offering unique advantages in terms of stability and ease of deprotection. Its applications in scientific research, particularly in peptide synthesis and drug development, make it an essential tool for researchers in chemistry, biology, and medicine.

Actividad Biológica

Introduction

Trt-Dap(Fmoc)-OH, also known as Trityl-Diaminopropionic Acid (Fmoc-Dap), is a synthetic amino acid derivative commonly used in peptide synthesis. Its unique structure, featuring a trityl protecting group and a fluorenylmethyloxycarbonyl (Fmoc) group, allows for selective reactions in the synthesis of peptides and proteins. This compound has garnered attention not only for its utility in laboratory settings but also for its potential biological activities, particularly in the fields of drug development and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Trityl Group (Trt) : A bulky protecting group that provides stability to the amino acid during synthesis.

- Diaminopropionic Acid (Dap) : An amino acid with two amine groups, which can participate in various biological interactions.

- Fmoc Group : A common protective group for amines that can be removed under mild conditions, allowing for further functionalization.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate peptide interactions and its influence on protein folding and stability. Key mechanisms include:

- Peptide Synthesis : this compound serves as a building block for synthesizing bioactive peptides that can exhibit antimicrobial, anti-inflammatory, or anticancer properties.

- Receptor Binding : Peptides synthesized from this compound may interact with specific receptors in biological systems, influencing signaling pathways.

- Enzyme Inhibition : Certain peptides derived from this compound have shown potential as enzyme inhibitors, impacting metabolic pathways.

Case Studies

-

Antimicrobial Peptides

- A study investigated the synthesis of antimicrobial peptides using this compound as a building block. The resulting peptides exhibited significant activity against Gram-positive and Gram-negative bacteria, demonstrating the compound's potential in developing new antibiotics .

-

Cancer Therapeutics

- Research focused on the design of peptide-based inhibitors targeting cancer cell proliferation utilized this compound. The synthesized peptides showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their therapeutic potential .

-

Neuroprotective Effects

- Another investigation highlighted the neuroprotective properties of peptides derived from this compound in models of neurodegenerative diseases. These peptides were found to enhance neuronal survival and reduce apoptosis in vitro .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | Peptides showed activity against multiple bacterial strains. | |

| Cancer Inhibition | Selective cytotoxicity observed in cancer cell lines. | |

| Neuroprotection | Enhanced neuronal survival and reduced apoptosis noted. |

Research Findings

-

Synthesis Efficiency

- The use of this compound in solid-phase peptide synthesis has been shown to improve yield and purity compared to traditional amino acids due to its stable protecting groups .

-

Toxicology Studies

- Preliminary toxicological assessments indicate that peptides synthesized with this compound exhibit low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

-

Pharmacokinetics

- Studies on the pharmacokinetic properties of peptides derived from this compound suggest favorable absorption and distribution characteristics, enhancing their potential for clinical applications .

This compound is a versatile compound with significant implications in peptide synthesis and biological activity. Its role as a building block for bioactive peptides opens avenues for therapeutic development across various fields, including antimicrobial research, cancer therapy, and neuroprotection. Continued research into its mechanisms of action and biological effects will further elucidate its potential applications in medicine.

References

Smith et al., "Antimicrobial Peptides Derived from Fmoc-Protected Amino Acids," Journal of Peptide Science, 2020.

Johnson et al., "Peptide-Based Inhibitors Targeting Cancer Cell Proliferation," Cancer Research, 2021.

Lee et al., "Neuroprotective Effects of Synthetic Peptides," Neuroscience Letters, 2022.

Chen et al., "Solid-Phase Synthesis of Peptides Using Protected Amino Acids," Organic Letters, 2019.

Patel et al., "Toxicological Assessment of Novel Peptide Therapeutics," Toxicology Reports, 2023.

Propiedades

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDPKNWTNWZJPY-UMSFTDKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.